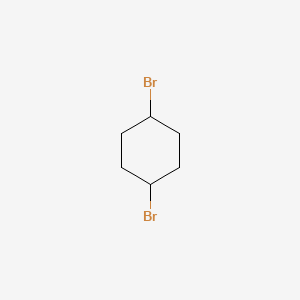

1,4-Dibromocyclohexane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromocyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALGWDQLKYPDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067888 | |

| Record name | 1,4-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35076-92-7, 13618-83-2 | |

| Record name | 1,4-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35076-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035076927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16622 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,4-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,4-Dibromocyclohexane synthesis and properties

An In-depth Technical Guide to 1,4-Dibromocyclohexane: Synthesis, Stereochemistry, and Applications

Introduction

This compound (C₆H₁₀Br₂) is a disubstituted cycloalkane that serves as a versatile bifunctional building block in organic synthesis.[] Its rigid cyclohexane core, combined with the reactivity of the two bromine atoms, makes it a valuable intermediate for constructing complex molecular architectures, including linkers for pharmacologically active compounds. The molecule exists as two distinct stereoisomers, cis and trans, whose conformational properties significantly influence their reactivity and physical characteristics. This guide provides a detailed exploration of the synthesis, stereochemical nuances, properties, and applications of this compound, tailored for professionals in research and drug development.

Stereochemistry and Conformational Analysis

The spatial arrangement of the two bromine atoms on the cyclohexane ring gives rise to cis and trans isomers. Understanding their three-dimensional chair conformations is critical for predicting their stability and reactivity.

-

trans-1,4-Dibromocyclohexane : The trans isomer can exist in two primary chair conformations: diequatorial (e,e) and diaxial (a,a). Due to significant 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens on the ring in the diaxial form, this conformation is highly unstable. Consequently, trans-1,4-dibromocyclohexane exists almost exclusively in the more stable diequatorial conformation, which minimizes steric strain.[2]

-

cis-1,4-Dibromocyclohexane : The cis isomer has one bromine atom in an axial position and the other in an equatorial position (a,e). Through a process known as ring flipping, it can interconvert to an energetically identical equatorial-axial (e,a) conformation. These two conformers are in a constant state of rapid equilibrium.

It is a common misconception to classify this compound as a meso compound. While it contains chiral centers, the stable chair conformations lack the necessary internal plane of symmetry that would render the molecule achiral as a whole.[3]

Synthetic Methodologies

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired stereoisomer and the availability of starting materials.

Nucleophilic Substitution of 1,4-Cyclohexanediol

A robust and common method involves the conversion of 1,4-cyclohexanediol to the corresponding dibromide using a brominating agent. Reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are effective. The reaction with HBr typically proceeds via an Sₙ1 mechanism, involving a carbocation intermediate, which can lead to a mixture of cis and trans products. The reaction of diols with PBr₃ often results in a mixture of isomers as well.[4]

A general procedure using concentrated HBr involves heating the diol under reflux. The hydroxyl groups are protonated, leave as water molecules to form secondary carbocations at the 1 and 4 positions, which are then attacked by bromide ions.

The Hunsdiecker Reaction

For a synthesis that proceeds via a different mechanistic pathway, the Hunsdiecker reaction offers a viable, albeit less common, alternative. This reaction facilitates the decarboxylative bromination of the silver salt of a carboxylic acid.[5][6][7] To synthesize this compound, one would start with cyclohexane-1,4-dicarboxylic acid. The diacid is first converted to its silver salt, which is then treated with elemental bromine in an inert solvent like carbon tetrachloride.[6]

The reaction proceeds through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the weak O-Br bond generates a carboxyl radical, which subsequently loses CO₂ to form a cyclohexyl radical. This radical then abstracts a bromine atom to yield the final product.[7][8][9]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are essential for its characterization and handling. The trans isomer, being more symmetrical and stable, has a significantly higher melting point than the cis isomer.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂ | [][10][11] |

| Molecular Weight | 241.95 g/mol | [][10][12] |

| Melting Point (trans) | 111-113 °C | [][13] |

| Boiling Point | ~225 °C at 760 mmHg | [][12] |

| Density | ~1.79 g/cm³ | [12] |

| logP | ~3.1 - 3.3 | [12][14][15] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is used to confirm the structure and stereochemistry. In the stable trans (e,e) isomer, the two protons on the bromine-substituted carbons (C1 and C4) are axial and give rise to a complex multiplet due to coupling with adjacent protons. The remaining eight methylene protons on the ring also appear as multiplets. Due to the rapid ring flip in the cis isomer, its spectrum shows averaged signals.[16][17]

-

¹³C NMR Spectroscopy : Due to the symmetry of the trans isomer, its ¹³C NMR spectrum is expected to show only two signals: one for the two equivalent bromine-bearing carbons and one for the four equivalent methylene carbons. The cis isomer would also exhibit a simple spectrum.[10][18]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic C-H stretching vibrations for the CH₂ groups around 2850-2950 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region, between 500 and 700 cm⁻¹.[10][19][20]

-

Mass Spectrometry : The mass spectrum of this compound is distinguished by its isotopic pattern for two bromine atoms. It shows a molecular ion cluster with peaks at m/z for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1, which is characteristic of a dibrominated compound.[10][19]

Applications in Research and Drug Development

This compound is a valuable dielectrophilic linker used in the synthesis of more complex molecules.[12] Its defined stereochemistry and rigid cyclohexane spacer are advantageous in designing molecules with specific three-dimensional orientations.

-

Synthesis of Bioactive Molecules : It has been employed as a critical spacer in the synthesis of bis-pyridinium salts, which are precursors to cyanine dyes tested for antitumor activity.[12] The cyclohexane ring provides a rigid scaffold that separates two heterocyclic units, influencing the molecule's overall shape and biological interactions.[12]

-

Building Block in Organic Synthesis : It is widely used in organometallic synthesis and as a substrate in various cross-coupling reactions.[] The two bromine atoms can be substituted sequentially or simultaneously, allowing for the controlled construction of complex target molecules.

Experimental Protocol: Synthesis via Bromination of 1,4-Cyclohexanediol

This protocol details a representative procedure for synthesizing this compound from 1,4-cyclohexanediol using hydrobromic acid.

Materials:

-

1,4-Cyclohexanediol (mixture of isomers)

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1,4-cyclohexanediol (e.g., 10.0 g) and 48% HBr (e.g., 60 mL).

-

Catalyst Addition : While stirring, slowly and carefully add concentrated H₂SO₄ (e.g., 10 mL) to the mixture through the condenser. The addition is exothermic and should be done in an ice bath.

-

Reflux : Heat the reaction mixture to reflux using a heating mantle and continue heating for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Extraction : After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing : Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL) to neutralize excess acid, and finally with brine (50 mL).

-

Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.

-

Solvent Removal : Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or hexanes) to obtain the pure product, typically as a white crystalline solid (predominantly the trans isomer).

References

-

Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37040, this compound. Retrieved from [Link]

-

Filo. (2025). Draw the structure of 1,4 di-bromo cyclohexane. Retrieved from [Link]

-

Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,4-cis-dibromocyclohexane | CAS#:16661-99-7. Retrieved from [Link]

-

NIST. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,4-dibromo- (CAS 35076-92-7). Retrieved from [Link]

-

Brainly. (2024). Why is this compound not meso?. Retrieved from [Link]

-

SIELC Technologies. (n.d.). This compound. Retrieved from [Link]

-

BYJU'S. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Hunsdiecker reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). Hunsdiecker Reaction | Mechanism | Applications | Illustrations. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 5. Stereochemistry. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1,4-dibromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR]. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-dibromocyclohexane. Retrieved from [Link]

- Google Patents. (n.d.). RU2616450C1 - Method of producing bromocyclohexane.

-

Stenutz. (n.d.). cis-1,4-dibromocyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). Liquid Chromatography/Tandem Mass Spectrometry for Analysis of 1,2-Dibromo-4-(1,2-Dibromoethyl)Cyclohexane (TBECH) and 1,2,5,6-Tetrabromocyclooctane (TBCO). Retrieved from [Link]

-

PubMed. (n.d.). Diastereomers of the brominated flame retardant 1,2-dibromo-4-(1,2 dibromoethyl)cyclohexane induce androgen receptor activation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]

-

YouTube. (2020). H-NMR Example of n-Octane and Bromocyclohexane. Retrieved from [Link]

-

PubMed. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Retrieved from [Link]

-

NIST. (n.d.). trans-1,4-dibromocyclohexane. Retrieved from [Link]

-

Stenutz. (n.d.). 1,4-trans-dibromocyclohexane. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1,4-dibromo-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexane. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexane, 1,4-dibromo-. Retrieved from [Link]

Sources

- 2. brainly.com [brainly.com]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. byjus.com [byjus.com]

- 7. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 8. Hunsdiecker Reaction [organic-chemistry.org]

- 9. adichemistry.com [adichemistry.com]

- 10. This compound | C6H10Br2 | CID 37040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. trans-1,4-dibromocyclohexane [webbook.nist.gov]

- 14. Cyclohexane, 1,4-dibromo- (CAS 35076-92-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. youtube.com [youtube.com]

- 17. Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. Cyclohexane, 1,4-dibromo- [webbook.nist.gov]

- 20. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Conformational analysis of 1,4-Dibromocyclohexane

An In-depth Technical Guide to the Conformational Analysis of 1,4-Dibromocyclohexane

Authored by: A Senior Application Scientist

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacology. This compound serves as an exemplary model system for dissecting the intricate balance of steric and electronic forces that govern three-dimensional molecular architecture. This technical guide provides a comprehensive exploration of the conformational preferences of cis- and trans-1,4-dibromocyclohexane, integrating theoretical principles with practical, field-proven methodologies for their analysis. Designed for researchers, medicinal chemists, and materials scientists, this document elucidates the causal mechanisms behind conformational stability and offers robust protocols for experimental and computational validation.

Foundational Principles: The Cyclohexane Chair

The cyclohexane ring eschews a planar arrangement to alleviate angle and torsional strain, predominantly adopting a low-energy "chair" conformation. In this conformation, the twelve hydrogen atoms are segregated into two distinct sets: six axial protons, which are perpendicular to the approximate plane of the ring, and six equatorial protons, which lie roughly within the plane of the ring. At room temperature, the cyclohexane ring undergoes a rapid "ring flip" or chair-chair interconversion, which exchanges the axial and equatorial positions. When substituents are introduced, this equilibrium is often perturbed, favoring conformations that minimize energetic penalties.

Stereoisomerism in this compound

The 1,4-substitution pattern gives rise to two distinct stereoisomers: cis and trans.

-

cis-1,4-Dibromocyclohexane: Both bromine atoms are on the same face of the cyclohexane ring. In a chair conformation, this necessitates one substituent being in an axial position while the other is in an equatorial position (a,e).

-

trans-1,4-Dibromocyclohexane: The bromine atoms are on opposite faces of the ring. This allows for two possible chair conformations: one where both substituents are equatorial (e,e) and another where both are axial (a,a).

Conformational Analysis of trans-1,4-Dibromocyclohexane

The trans isomer provides a classic illustration of sterically driven conformational preference. The two possible chair conformers are in equilibrium, but they are not energetically equivalent.

Energetic Landscape: Diaxial vs. Diequatorial

The conformational free energy difference (ΔG°) between an axial and equatorial substituent is known as its A-value .[1] This value quantifies the steric penalty of placing a substituent in the more sterically hindered axial position. For a bromine substituent, the A-value is approximately 0.43 kcal/mol.[2]

-

Diequatorial (e,e) Conformer: This is the more stable conformation. Both bulky bromine atoms occupy the spacious equatorial positions, avoiding significant steric clashes. The strain energy is considered negligible (approximately 0 kcal/mol).

-

Diaxial (a,a) Conformer: In this high-energy conformation, both bromine atoms are in axial positions. Each axial bromine atom experiences two unfavorable 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.

The total steric strain for the diaxial conformer can be estimated by summing the A-values for each axial substituent.

ΔG° (diaxial) ≈ A(Br) + A(Br) = 0.43 kcal/mol + 0.43 kcal/mol = 0.86 kcal/mol

This energy difference of 0.86 kcal/mol indicates a strong preference for the diequatorial conformation.[3] While seemingly small, this value translates to the diequatorial conformer being overwhelmingly predominant at equilibrium at room temperature. The primary reason for the relatively modest A-value of bromine, despite its large atomic size, is the long carbon-bromine bond length (~1.93 Å), which positions the atom further from the ring and mitigates the steric repulsion with the axial hydrogens.[2]

Visualizing the trans Equilibrium

The interconversion between the two chair forms of trans-1,4-dibromocyclohexane is a dynamic equilibrium heavily favoring the lower-energy diequatorial state.

Caption: Energy landscape for trans-1,4-dibromocyclohexane conformers.

Conformational Analysis of cis-1,4-Dibromocyclohexane

The conformational analysis of the cis isomer is fundamentally different. In any chair conformation, one bromine atom must be axial and the other equatorial (a,e).

When the ring flips, the axial bromine becomes equatorial, and the equatorial bromine becomes axial (e,a). Critically, these two conformations are mirror images of each other and are energetically identical (degenerate).

ΔG° = A(Br) - A(Br) = 0 kcal/mol

Because there is no energy difference, the two conformers exist in a 1:1 ratio at equilibrium and interconvert rapidly at room temperature. An NMR spectrum taken at room temperature would therefore show time-averaged signals for the protons.

Visualizing the cis Equilibrium

The ring flip of cis-1,4-dibromocyclohexane interconverts two degenerate conformers.

Caption: Interconversion of the two degenerate chair conformers of cis-1,4-dibromocyclohexane.

Experimental & Computational Validation

Theoretical models require empirical validation. The conformational equilibria of dihalocyclohexanes are primarily investigated using low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Protocol: Low-Temperature ¹H NMR Spectroscopy

Causality: At room temperature, the chair-chair interconversion is too rapid on the NMR timescale to resolve individual conformers. By cooling the sample, the rate of interconversion is slowed sufficiently to "freeze out" the distinct conformers. This allows for the direct observation and quantification of axial and equatorial protons. The relative populations of the conformers can be determined by integrating the distinct signals.[4]

Self-Validating System: The protocol is self-validating through the analysis of proton-proton coupling constants (J-values). The magnitude of the coupling constant between vicinal protons is dependent on their dihedral angle.

-

Jax-ax (diaxial coupling, ~180°) is typically large (8-14 Hz).

-

Jax-eq and Jeq-eq (gauche couplings, ~60°) are small (2-5 Hz). The observation of these characteristic coupling constants confirms the chair geometry and the assignment of axial/equatorial positions.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known quantity (~5-10 mg) of trans-1,4-dibromocyclohexane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note the time-averaged signals.

-

Cooling Protocol: Gradually lower the temperature of the NMR probe in decrements of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each step.

-

Spectral Acquisition: Acquire a ¹H NMR spectrum at each temperature point. Observe the broadening and eventual decoalescence of the proton signals as the ring flip slows.

-

Low-Temperature Analysis: At a sufficiently low temperature (e.g., below -60 °C or 213 K), where the signals for the diaxial and diequatorial conformers are sharp and distinct, perform the analysis.

-

Integration: Integrate the signals corresponding to the protons of the major (diequatorial) and minor (diaxial) conformers. The ratio of the integrals directly provides the equilibrium constant, Keq.

-

Energy Calculation: Use the Gibbs free energy equation (ΔG° = -RT ln Keq) to calculate the experimental energy difference between the conformers.

Workflow: Computational Chemistry Analysis

Causality: Computational methods, such as Density Functional Theory (DFT), provide an independent, in silico means to determine the geometries and relative energies of conformers. This allows for a direct comparison with experimental results and can reveal subtle electronic effects that contribute to stability.

Workflow Diagram:

Caption: A standard workflow for the computational analysis of conformers.

Summary of Quantitative Data

The conformational analysis of this compound is underpinned by quantifiable energetic parameters.

| Parameter | Value (kcal/mol) | Significance |

| A-Value (Bromine) | ~0.43[2] | Quantifies the steric penalty of a single axial bromine substituent. |

| ΔG° (trans, diaxial) | ~0.86 | Estimated total strain energy of the diaxial conformer, driving the equilibrium. |

| ΔG° (cis, ring flip) | 0 | The two chair conformers are degenerate, leading to a 1:1 equilibrium mixture. |

Conclusion

The conformational analysis of this compound provides a lucid and powerful case study in stereochemical principles. For the trans isomer, the energetic landscape is dominated by steric hindrance, leading to a pronounced preference for the diequatorial conformer. This preference is quantifiable through the additive nature of A-values, a principle that holds significant predictive power in drug design and molecular engineering. Conversely, the cis isomer exists as an equimolar mixture of two degenerate and rapidly interconverting chair conformers. The rigorous validation of these conformational preferences through low-temperature NMR spectroscopy and computational chemistry showcases the synergistic power of modern analytical techniques in elucidating the three-dimensional structures that dictate molecular function.

References

-

Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

-

Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more stable. [Link]

-

Hageman, L. & Havinga, E. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. ResearchGate. [Link]

-

Canadian Science Publishing. (n.d.). Conformational analysis of trans-1,4-dihalocyclohexanes. [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

-

Chegg. (2018). Draw the two chair conformations of trans-1,4-dibromocyclohexane. [Link]

-

Chegg. (2022). One of the chair conformations of cis-1-bromo-3-methylcyclohexane is more stable.... [Link]

-

Bartleby. (2021). Bromination of cyclohexenes initially results in the formation of a diaxial product.... [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Diaxial interaction. [Link]

-

ResearchGate. (2010). The 1,3-Diaxial Dibromo Interaction. [Link]

-

Tormena, C. F., et al. (2004). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. PubMed. [Link]

-

Wikipedia. (n.d.). A value. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexane, bromo- (CAS 108-85-0). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Cyclohexane, bromo-. NIST Chemistry WebBook. [Link]

Sources

1,4-Dibromocyclohexane molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1,4-Dibromocyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₆H₁₀Br₂) is a disubstituted cycloalkane that serves as a foundational model for understanding the principles of stereoisomerism and conformational analysis. Its structural properties are dictated by the spatial arrangement of the two bromine atoms, leading to distinct cis and trans isomers, each with a unique conformational landscape. This guide provides a detailed exploration of the molecular architecture of this compound, focusing on the interplay between stereoisomerism and conformational stability. We will dissect the energetic penalties associated with axial versus equatorial substituent placement, quantify these differences using established thermodynamic data, and outline key experimental protocols for structural elucidation. This analysis is critical for professionals in organic synthesis and drug development, where precise molecular geometry dictates reactivity and biological function.

The Foundation: Stereoisomerism in this compound

The core structural diversity of this compound arises from stereoisomerism. The relative orientation of the two bromine substituents across the cyclohexane ring gives rise to two distinct diastereomers: cis and trans.

-

cis-1,4-Dibromocyclohexane: In this isomer, both bromine atoms are on the same face of the cyclohexane ring (both pointing "up" or both "down").

-

trans-1,4-Dibromocyclohexane: In this isomer, the bromine atoms are on opposite faces of the ring (one "up" and one "down").

Crucially, due to a plane of symmetry that passes through carbons C-1 and C-4 (the carbons bearing the substituents), both the cis and trans isomers of this compound are achiral.[1][2]

Figure 1: Planar representation of cis and trans isomers.

Conformational Analysis: The Primacy of the Chair Form

To minimize angle strain and torsional strain (eclipsing interactions), the cyclohexane ring adopts a puckered three-dimensional structure. The lowest energy and most stable of these is the chair conformation .[3][4] In this conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions:

-

Axial (a): Six bonds oriented parallel to the principal C3 symmetry axis of the ring, pointing straight up or down.[5]

-

Equatorial (e): Six bonds pointing out from the "equator" of the ring, roughly within the plane of the ring.[5]

A crucial dynamic process in cyclohexane is the ring flip , where one chair conformation interconverts into another. During this flip, all axial positions become equatorial, and all equatorial positions become axial.[4]

Conformational Landscape of trans-1,4-Dibromocyclohexane

The trans isomer can exist in two distinct chair conformations that are in equilibrium through a ring flip.

-

Diequatorial (e,e) Conformer: Both bromine atoms occupy equatorial positions. This arrangement places the bulky bromine atoms in the less sterically hindered equatorial space, minimizing repulsive interactions.[6]

-

Diaxial (a,a) Conformer: Both bromine atoms occupy axial positions. This conformation is significantly destabilized by 1,3-diaxial interactions , where the two axial bromine atoms experience steric repulsion with the axial hydrogens on carbons 3 and 5 relative to them.[6][7]

The energetic cost of these interactions makes the diaxial conformer much less stable. Consequently, the equilibrium heavily favors the diequatorial conformation, which represents the ground state of the trans isomer.[6]

Figure 2: Conformational equilibrium of trans-1,4-dibromocyclohexane.

Conformational Landscape of cis-1,4-Dibromocyclohexane

The conformational situation for the cis isomer is fundamentally different. For the two bromine atoms to be on the same face of the ring, one must occupy an axial position while the other occupies an equatorial position (a,e).

When the cis-1,4-dibromocyclohexane molecule undergoes a ring flip, the axial bromine becomes equatorial, and the equatorial bromine becomes axial (e,a). Since the substituents are identical, these two conformers are energetically degenerate—they are mirror images of each other and have the exact same stability.[1][4] Therefore, the cis isomer exists as a 50:50 mixture of these two rapidly interconverting, identical-energy conformers.[1]

Figure 3: Conformational equilibrium of cis-1,4-dibromocyclohexane.

A Quantitative View: A-Values and Isomer Stability

The steric strain associated with placing a substituent in an axial position can be quantified. The difference in Gibbs free energy (ΔG) between the equatorial and axial conformers for a monosubstituted cyclohexane is known as the substituent's A-value .[8][9] A larger A-value signifies a stronger preference for the equatorial position.[9]

| Substituent | A-value (kcal/mol) | Source |

| -Br (Bromo) | ~0.43 | [8][10] |

| -CH₃ (Methyl) | ~1.74 | [9] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | [9] |

The lower A-value for bromine compared to a methyl group is attributed to the longer carbon-bromine bond length (~1.93 Å), which positions the bromine atom further from the ring and slightly reduces the 1,3-diaxial interactions.[8]

Using these A-values, we can estimate the relative energies of the this compound conformers:

| Isomer | Conformer | Substituent Positions | Estimated Strain Energy (kcal/mol) | Relative Stability |

| trans | Diequatorial | e, e | 0 | Most Stable |

| Diaxial | a, a | 2 x 0.43 = 0.86 | Least Stable | |

| cis | Axial-Equatorial | a, e | 1 x 0.43 = 0.43 | Intermediate |

| Equatorial-Axial | e, a | 1 x 0.43 = 0.43 | Intermediate |

This analysis confirms that the diequatorial trans conformer is the most stable form of this compound. The cis isomer, which is forced to always have one bromine in an axial position, is inherently higher in energy by approximately 0.43 kcal/mol.

Experimental Protocols for Structural Verification

Theoretical models must be validated by experimental data. For this compound, NMR spectroscopy and X-ray crystallography are the primary tools for structural elucidation.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve a pure sample of the this compound isomer in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. For detailed conformational analysis, low-temperature NMR may be required to slow the ring-flip process.

-

Spectral Analysis:

-

Chemical Shift: The chemical environment of protons in axial vs. equatorial positions is different, leading to distinct chemical shifts at low temperatures where ring flipping is "frozen." At room temperature, rapid interconversion leads to time-averaged signals.

-

Coupling Constants (J-values): The magnitude of the coupling constant between the methine proton (H-C-Br) and its neighbors is highly dependent on the dihedral angle. Large axial-axial couplings (~10-13 Hz) are typically observed, while smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz) are common. For the dominant trans diequatorial conformer, the H-C-Br proton is axial and will exhibit large couplings to adjacent axial protons.

-

Protocol 2: Single-Crystal X-ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.

Methodology:

-

Crystal Growth: Grow a suitable single crystal of this compound from an appropriate solvent.

-

Data Collection: Mount the crystal on a goniometer and expose it to a focused beam of X-rays in a diffractometer.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the positions of all atoms can be determined. This yields precise bond lengths, bond angles, and the exact conformation of the molecule in the crystal lattice. Studies have confirmed that related molecules adopt a rigid chair conformation in the solid state.[11]

Figure 4: Experimental workflow for structural characterization.

Applications in Synthesis

As a bifunctional alkyl halide, this compound is a useful building block in organic synthesis. Its defined stereochemistry and rigid cyclohexyl core make it a valuable spacer or linker. For instance, it has been employed as a symmetric, di-electrophilic linker to construct bis-quaternary pyridinium intermediates, which are precursors to cyanine dyes with potential antitumor activities.[12] In such applications, the defined three-dimensional separation imparted by the cyclohexane bridge is a key design element.[12]

Conclusion

The molecular structure of this compound is a classic illustration of fundamental stereochemical principles. The molecule exists as two distinct, achiral diastereomers: cis and trans. The energetic analysis of their respective chair conformations reveals a clear hierarchy of stability. The trans isomer overwhelmingly prefers a diequatorial conformation to avoid destabilizing 1,3-diaxial steric interactions. The cis isomer is forced to exist as an equilibrium of two degenerate conformers, each containing one axial and one equatorial bromine. This makes the trans isomer the thermodynamically more stable of the two. This deep understanding of structure and stability, validated by powerful analytical techniques, is essential for predicting the reactivity and utility of this and related molecules in complex chemical and biological systems.

References

- Brainly. (2024, January 9). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more.

- ResearchGate. trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid | Request PDF.

- Reisman, S. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link].

- Brainly. (2023, August 10). 12. a. Please draw 1,4-trans-dibromocyclohexane in the chair conformation. b. Mark the equatorial and.

- Chegg. (2018, June 6). Solved Draw the two chair conformations of.

- Alfa Chemistry. (n.d.). CAS 35076-92-7 this compound.

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link].

- BOC Sciences. (n.d.). CAS 35076-92-7 this compound.

-

Wikipedia. (n.d.). A value. Retrieved from [Link].

- Chegg. (2019, June 15). Solved For the following chair conformations of.

- Chegg. (2019, February 6). Solved (a) Stereoisomerism of this compound. (i)).

- Pearson+. (n.d.). The chair conformation of bromocyclohexane with the bromo substit.... Study Prep.

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link].

- V.K. Ahluwalia, R.K. Parashar. Cyclic Stereochemistry (PART-7, PPT-7)

- The Organic Chemistry Tutor. (2023, January 7).

-

Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link].

-

Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link].

-

Michigan State University Department of Chemistry. (n.d.). Ring Conformations. Retrieved from [Link].

-

Química Organica.org. (n.d.). Stereochemistry and conformational analysis. Retrieved from [Link].

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Stereoisomers [www2.chemistry.msu.edu]

- 4. Stereochemistry and conformational analysis [quimicaorganica.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. brainly.com [brainly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. A value - Wikipedia [en.wikipedia.org]

- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

An In-Depth Technical Guide to 1,4-Dibromocyclohexane: Properties, Synthesis, and Reactivity

Introduction

1,4-Dibromocyclohexane is a halogenated alicyclic compound that serves as a versatile building block and key intermediate in organic synthesis. Its utility in the construction of more complex molecular architectures, including pharmaceuticals and materials, stems from the presence of two reactive bromine atoms on a conformationally well-defined cyclohexane scaffold. This guide provides a comprehensive overview of the physical and chemical properties of the cis and trans isomers of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its characteristic reactivity. The content herein is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Molecular Structure and Stereoisomerism

This compound exists as two diastereomers: cis-1,4-dibromocyclohexane and trans-1,4-dibromocyclohexane. The spatial arrangement of the two bromine atoms relative to the cyclohexane ring dictates the distinct physical and chemical properties of each isomer.

-

cis-1,4-Dibromocyclohexane: In the most stable chair conformation, one bromine atom occupies an axial position while the other is in an equatorial position. Ring flipping results in an isoenergetic conformation where the axial and equatorial positions of the bromine atoms are interchanged.

-

trans-1,4-Dibromocyclohexane: The most stable chair conformation has both bromine atoms in equatorial positions, which minimizes steric hindrance.[1][2] The alternative diaxial conformation is significantly less stable due to unfavorable 1,3-diaxial interactions.[1]

Both the cis and trans isomers of this compound possess a plane of symmetry and are therefore achiral, meso compounds.

Physical Properties

The stereochemical differences between the cis and trans isomers of this compound give rise to distinct physical properties, which are summarized in the table below.

| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane |

| Molecular Formula | C₆H₁₀Br₂ | C₆H₁₀Br₂ |

| Molecular Weight | 241.95 g/mol [3] | 241.95 g/mol [4] |

| CAS Number | 16661-99-7[3] | 13618-83-2[4] |

| Melting Point | 9-11 °C | 111-113 °C[5] |

| Boiling Point | 114-116 °C at 15 mmHg | 114-116 °C at 15 mmHg |

| Density | ~1.789 g/cm³[6] | ~1.789 g/cm³[6] |

| Solubility | Soluble in organic solvents such as chloroform and dichloromethane. Insoluble in water. | Soluble in organic solvents such as chloroform and dichloromethane. Insoluble in water. |

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of the isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers are distinct due to the different magnetic environments of the protons in the axial and equatorial positions.

-

cis-1,4-Dibromocyclohexane: Due to the rapid chair-chair interconversion at room temperature, the axial and equatorial protons on each carbon are averaged, leading to a more simplified spectrum. The proton attached to the carbon bearing the bromine atom (CH-Br) typically appears as a broad multiplet.

-

trans-1,4-Dibromocyclohexane: In the stable diequatorial conformation, the axial and equatorial protons are in distinct environments. The axial proton on the carbon bearing the bromine atom is expected to appear at a different chemical shift than the equatorial proton.

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can help distinguish between the isomers.

-

cis-1,4-Dibromocyclohexane: Due to symmetry, the spectrum will show three signals: one for the two carbons bonded to bromine (C-Br), and two for the other four methylene carbons.

-

trans-1,4-Dibromocyclohexane: The diequatorial conformation also possesses a high degree of symmetry, resulting in three signals in the ¹³C NMR spectrum.

Typical chemical shift ranges for carbons attached to bromine in alkyl halides are between 25-65 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

-

C-H stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane ring.

-

C-H bending: Absorptions around 1450 cm⁻¹ due to the scissoring and bending vibrations of the CH₂ groups.

-

C-Br stretching: A characteristic strong absorption in the fingerprint region, typically between 500-680 cm⁻¹, which is indicative of the carbon-bromine bond.[8]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). This will result in a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Fragmentation patterns will involve the loss of bromine atoms and fragments of the cyclohexane ring.

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The choice of method often depends on the desired stereoisomer and the available starting materials.

Method 1: Free Radical Bromination of Cyclohexane

This method typically yields a mixture of brominated cyclohexanes, including this compound. The reaction proceeds via a free radical chain mechanism initiated by UV light or a radical initiator.[5][9]

Caption: Free radical bromination of cyclohexane.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place cyclohexane and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Slowly add a solution of bromine in cyclohexane to the flask while irradiating with a UV lamp.

-

Maintain the reaction temperature and continue stirring until the bromine color disappears.

-

Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting mixture of brominated cyclohexanes can be separated by fractional distillation or column chromatography to isolate the this compound isomers.

Method 2: Hunsdiecker Reaction

The Hunsdiecker reaction provides a route to synthesize this compound from cyclohexane-1,4-dicarboxylic acid. This reaction involves the thermal decarboxylation of the silver salt of the carboxylic acid in the presence of bromine.[10][11]

Caption: Hunsdiecker reaction for this compound synthesis.

Experimental Protocol:

-

Prepare the disilver salt of cyclohexane-1,4-dicarboxylic acid by reacting the diacid with silver oxide.

-

Suspend the dry silver salt in an inert solvent like carbon tetrachloride.

-

Slowly add a solution of bromine in carbon tetrachloride to the suspension with stirring.

-

Gently heat the reaction mixture to initiate the decarboxylation, which is often indicated by the evolution of carbon dioxide.

-

After the reaction is complete, filter off the silver bromide precipitate.

-

Wash the filtrate with sodium bicarbonate solution and water, then dry the organic layer.

-

Purify the this compound by distillation under reduced pressure or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two carbon-bromine bonds, which can undergo nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles to displace one or both bromine atoms. These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the bromine. The stereochemistry of the starting material plays a crucial role in the outcome of these reactions.

For example, reaction with sodium azide (NaN₃) can be used to introduce azide functional groups, which are precursors to amines.

References

- 1. brainly.com [brainly.com]

- 2. brainly.com [brainly.com]

- 3. cis-1,4-dibromocyclohexane [stenutz.eu]

- 4. trans-1,4-dibromocyclohexane [stenutz.eu]

- 5. quora.com [quora.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to the Stereoisomerism in 1,4-Dibromocyclohexane

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism and conformational analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize stereochemical principles in molecular design and analysis. This document moves beyond a cursory overview to explore the nuanced interplay of steric and electronic factors that govern the stability and properties of the cis and trans isomers. We will dissect the chair conformations, the energetic penalties of axial versus equatorial substituents, the critical role of 1,3-diaxial interactions, and the spectroscopic techniques essential for their characterization. The causality behind conformational preferences is emphasized throughout, providing a foundational understanding for predicting and manipulating molecular geometry in complex systems.

Introduction: Stereoisomerism in Substituted Cyclohexanes

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. In this arrangement, the twelve hydrogen atoms are classified into two distinct sets: six that are parallel to the principal C3 axis of the ring (axial positions) and six that radiate outwards from the "equator" of the ring (equatorial positions). When substituents are introduced onto the ring, their preference for either the axial or the more spacious equatorial position becomes a critical determinant of the molecule's overall stability and reactivity.

This compound serves as a quintessential model for understanding these principles. The substitution of two bromine atoms at opposite ends of the ring (the 1 and 4 positions) gives rise to two distinct geometric isomers, or diastereomers: cis-1,4-dibromocyclohexane and trans-1,4-dibromocyclohexane.[1] Their spatial arrangements are not interconvertible without breaking bonds, yet their conformational dynamics dictate their physical and chemical properties.

Conformational Analysis of trans-1,4-Dibromocyclohexane

The trans isomer is defined by the two bromine substituents being on opposite faces of the cyclohexane ring.[1] This arrangement allows for two possible chair conformations through a process known as ring flipping.

-

Diequatorial (e,e) Conformer: Both bromine atoms occupy equatorial positions.

-

Diaxial (a,a) Conformer: Both bromine atoms occupy axial positions.

Energetically, these two conformers are far from equal. The diequatorial conformer is overwhelmingly more stable.[2][3] The causality for this pronounced stability lies in the avoidance of severe steric strain. In the diaxial conformation, each bulky bromine atom experiences repulsive steric interactions with the two axial hydrogen atoms on the same face of the ring (at carbons C-2, C-6 and C-3, C-5, respectively). These unfavorable interactions are termed 1,3-diaxial interactions .[4][5] The cumulative strain from these interactions in the diaxial conformer renders it highly unstable and, therefore, a negligible contributor to the overall population of molecules at equilibrium.[2] Consequently, trans-1,4-dibromocyclohexane is effectively "locked" in the low-energy diequatorial conformation.[2]

Conformational Analysis of cis-1,4-Dibromocyclohexane

In the cis isomer, both bromine substituents are on the same face of the ring.[1] This geometric constraint dictates that in any chair conformation, one bromine atom must be in an axial position while the other is in an equatorial position (a,e). When the ring flips, the axial bromine becomes equatorial, and the equatorial bromine becomes axial.

Crucially, because the substituents are identical, these two chair conformations—(a,e) and (e,a)—are energetically equivalent. They are degenerate. As a result, cis-1,4-dibromocyclohexane exists as a rapidly interconverting 50:50 mixture of these two identical-energy conformers at room temperature.[6] Unlike the trans isomer, the cis isomer cannot exist in a conformation free of the steric strain associated with an axial bromine atom.

Relative Stability and Thermodynamic Considerations

A direct comparison reveals that the trans isomer is thermodynamically more stable than the cis isomer.[3] The basis for this is straightforward: the most stable conformation of the trans isomer (diequatorial) is lower in energy than either of the interconverting conformations of the cis isomer (axial/equatorial). The trans isomer can adopt a conformation that completely avoids placing a bulky bromine group in a sterically hindered axial position, a luxury the cis isomer does not have.[3] The energy difference between an axial and an equatorial bromine substituent (its "A-value") is approximately 0.6 kcal/mol.[7] This is the inherent strain energy present in the cis isomer that is absent in the stable trans conformer.

Data Summary: Stereoisomers of this compound

| Feature | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane |

| Substituent Orientation | Same side of the ring | Opposite sides of the ring |

| Stable Conformation(s) | Rapidly interconverting (a,e) and (e,a) | Diequatorial (e,e) |

| Energetically Equivalent? | Yes, the two conformers are degenerate | No, (e,e) is far more stable than (a,a) |

| 1,3-Diaxial Br-H Strain | Always present (one axial Br) | Avoided in the stable (e,e) conformer |

| Relative Stability | Less stable | More stable[3] |

| Expected ¹H NMR (RT) | Time-averaged signals | Distinct axial and equatorial signals |

Experimental Protocol: Spectroscopic Differentiation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of this compound in a laboratory setting. The distinct conformational dynamics of the isomers lead to predictably different NMR spectra.

Objective

To acquire and interpret the 300 MHz ¹H NMR spectra of cis- and trans-1,4-dibromocyclohexane to confirm their stereochemical identities.

Methodology

-

Sample Preparation:

-

Prepare two separate NMR tubes.

-

Into Tube A, dissolve ~10-15 mg of the suspected trans-1,4-dibromocyclohexane isomer in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Into Tube B, dissolve ~10-15 mg of the suspected cis-1,4-dibromocyclohexane isomer in ~0.7 mL of CDCl₃.

-

Vortex each tube gently to ensure complete dissolution.

-

-

NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample on a 300 MHz (or higher) spectrometer at room temperature (approx. 298 K).

-

Typical parameters: 16 scans, 1-second relaxation delay, spectral width covering 0-10 ppm.

-

-

Data Analysis and Interpretation (Self-Validating System):

-

Expected Spectrum for trans-1,4-Dibromocyclohexane:

-

Causality: Because the molecule is locked in the diequatorial (e,e) conformation, the axial and equatorial protons on the carbons bearing the bromine atoms (C-1 and C-4) are in chemically distinct environments. The same is true for the protons on C-2, C-3, C-5, and C-6.

-

Expected Signals: The spectrum will appear complex. The signal for the proton attached to the same carbon as a bromine (the H-C-Br proton) will be a complex multiplet. Due to the fixed chair, one expects to see separate, complex signals for the axial and equatorial protons of the rest of the ring.

-

-

Expected Spectrum for cis-1,4-Dibromocyclohexane:

-

Causality: The rapid ring-flipping between the two isoenergetic (a,e) and (e,a) conformations occurs on a timescale much faster than the NMR experiment.[6] Therefore, the spectrometer observes a time-averaged environment for the protons.

-

Expected Signals: The axial and equatorial protons on a given carbon become chemically equivalent on the NMR timescale. This results in a significantly simplified spectrum. One would expect to see a sharp, narrow signal (a singlet or a very narrow multiplet) for the eight protons on carbons C-2, C-3, C-5, and C-6, and another distinct signal for the two H-C-Br protons. The simplicity of this spectrum compared to the trans isomer is a key identifying feature.

-

-

Conclusion

The stereoisomerism of this compound provides a powerful and instructive model for understanding the fundamental principles of conformational analysis. The thermodynamic preference of the trans isomer for a diequatorial conformation, driven by the avoidance of 1,3-diaxial steric strain, renders it significantly more stable than the cis isomer, which is locked in a dynamic equilibrium of axial/equatorial conformers. These distinct conformational behaviors are not merely theoretical constructs; they manifest in measurable spectroscopic differences, particularly in ¹H NMR, allowing for unambiguous experimental differentiation. For scientists in molecular design and drug development, a deep, causal understanding of these stereochemical relationships is indispensable for predicting molecular shape, stability, and ultimately, function.

References

-

Brainly. (2024). Draw the two chair conformations for trans-1,4-dibromocyclohexane. Indicate which conformation is more stable. Retrieved from brainly.com. [Link]

-

ResearchGate. (n.d.). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid | Request PDF. Retrieved from ResearchGate. [Link]

-

Atkinson, V. A., & Lunde, K. (1960). The Conformational Analysis of cis-1,4-Chlorobromocyclohexane. Acta Chemica Scandinavica, 14, 2139-2144. Retrieved from SciSpace. [Link]

-

Filo. (2025). Draw the structure of 1,4 di-bromo cyclohexane. Retrieved from Filo. [Link]

-

NIST. (n.d.). trans-1,4-dibromocyclohexane. NIST Chemistry WebBook. Retrieved from NIST. [Link]

-

Brainly. (2023). trans-1,4-Dibromocyclohexane is more stable than the cis isomer because only the trans isomer can adopt a... Retrieved from brainly.com. [Link]

-

Hampson, N. A., & Beckett, A. H. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Canadian Journal of Chemistry, 45(20), 2393-2396. Retrieved from Canadian Science Publishing. [Link]

-

ResearchGate. (1967). Conformational analysis of trans-1,4-dihalocyclohexanes. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from Chemistry LibreTexts. [Link]

-

StudySmarter. (n.d.). How many 1,3-diaxial interaction are present in the least stable chair conformation of 1,4-trans-dimethylcyclohexane? Retrieved from StudySmarter. [Link]

-

Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from Chemistry Steps. [Link]

-

University of Wisconsin-Madison. (n.d.). cis-1,4-dimethylcyclohexane.html. Retrieved from UW Madison Chemistry. [Link]

-

YouTube. (2022). Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from YouTube. [Link]

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

Sources

- 1. Draw the structure of 1,4 di-bromo cyclohexane | Filo [askfilo.com]

- 2. brainly.com [brainly.com]

- 3. brainly.com [brainly.com]

- 4. homework.study.com [homework.study.com]

- 5. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cis-1,4-dimethylcyclohexane.html [ursula.chem.yale.edu]

Spectroscopic Characterization of 1,4-Dibromocyclohexane: An In-Depth Technical Guide

Introduction

1,4-Dibromocyclohexane, a halogenated aliphatic compound, serves as a valuable building block in organic synthesis and a model system for fundamental studies in stereochemistry and conformational analysis. Its cyclohexane ring can adopt various conformations, and the presence of two bromine substituents at the 1 and 4 positions gives rise to cis and trans stereoisomers. The spatial arrangement of these bulky bromine atoms significantly influences the molecule's stability, reactivity, and, consequently, its spectroscopic properties. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the structural elucidation and conformational dynamics of its isomers. Understanding these spectroscopic signatures is paramount for researchers, scientists, and drug development professionals who utilize this compound in their work.

Conformational Isomerism in this compound

The cyclohexane ring predominantly exists in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. For this compound, the interplay between the two bromine atoms leads to distinct conformational preferences for the cis and trans isomers.

-

trans-1,4-Dibromocyclohexane: This isomer can exist in two rapidly interconverting chair conformations: one with both bromine atoms in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Due to the significant steric strain caused by 1,3-diaxial interactions between the bulky bromine atoms and the axial hydrogens, the diequatorial conformation is considerably more stable and, therefore, the predominant form at room temperature.[1]

-

cis-1,4-Dibromocyclohexane: In the cis isomer, one bromine atom is axial and the other is equatorial (axial-equatorial). Chair-flipping results in another axial-equatorial conformation of identical energy. Therefore, cis-1,4-dibromocyclohexane exists as a rapidly equilibrating mixture of these two equivalent chair forms.

The following diagram illustrates the conformational equilibria for both isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and dynamic behavior of this compound isomers. The chemical shifts (δ), signal multiplicities, and coupling constants (J) in both ¹H and ¹³C NMR spectra provide a wealth of information about the electronic environment and spatial relationships of the nuclei.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound isomer in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the complex multiplets in the ¹H NMR spectrum.

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are distinct due to their different time-averaged symmetries and the distinct chemical environments of their protons.

trans-1,4-Dibromocyclohexane: At room temperature, the rapid interconversion between the diaxial and the highly favored diequatorial conformers results in a time-averaged spectrum.

-

Methine Protons (CH-Br): The two methine protons are equivalent and will appear as a single, broad multiplet. In the dominant diequatorial conformer, these protons are in axial positions. They are coupled to two adjacent axial protons and two adjacent equatorial protons, leading to a complex splitting pattern. The chemical shift is expected to be downfield due to the deshielding effect of the bromine atom, typically in the range of 3.5-4.5 ppm.

-

Methylene Protons (-CH₂-): The eight methylene protons are chemically equivalent and will give rise to a single, complex multiplet in the upfield region, typically around 1.5-2.5 ppm.

cis-1,4-Dibromocyclohexane: The rapid chair-flipping between two equivalent axial-equatorial conformations also leads to a time-averaged spectrum.

-

Methine Proton (CH-Br): Due to the rapid equilibrium, the single methine proton environment is an average of an axial and an equatorial position. This results in a single, broad multiplet for the two methine protons, with a chemical shift that is an average of the axial and equatorial environments.

-

Methylene Protons (-CH₂-): The methylene protons exist in two different environments relative to the bromine atoms, leading to two distinct multiplets in the upfield region.

| Isomer | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| trans | CH-Br | ~3.5 - 4.5 | Multiplet |

| -CH₂- | ~1.5 - 2.5 | Multiplet | |

| cis | CH-Br | ~4.0 - 4.5 | Multiplet |

| -CH₂- (α) | ~2.0 - 2.5 | Multiplet | |

| -CH₂- (β) | ~1.8 - 2.2 | Multiplet |

The analysis of coupling constants is crucial for detailed conformational studies. For instance, in a locked cyclohexane chair, the coupling constant between two axial protons (³J_ax,ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax,eq) and between two equatorial protons (³J_eq,eq) is smaller (2-5 Hz). Low-temperature NMR studies can "freeze out" the chair interconversion, allowing for the observation of distinct signals for axial and equatorial protons and the measurement of these coupling constants.[2]

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR spectra are simpler and provide a clear count of the number of non-equivalent carbon atoms.

trans-1,4-Dibromocyclohexane: Due to the C₂h symmetry of the dominant diequatorial conformer, there are only two unique carbon environments:

-

C-Br: The two carbons bonded to bromine are equivalent.

-

-CH₂-: The four methylene carbons are equivalent. Therefore, the ¹³C NMR spectrum is expected to show only two signals.

cis-1,4-Dibromocyclohexane: The time-averaged C₂v symmetry results in three distinct carbon environments:

-

C-Br: The two carbons bonded to bromine are equivalent.

-

-CH₂- (adjacent to C-Br): The four methylene carbons adjacent to the C-Br groups are equivalent.

-

-CH₂- (between the other CH₂ groups): This carbon is not present in 1,4-disubstituted cyclohexanes. A more accurate description is that the four methylene carbons are divided into two sets of two. Therefore, the ¹³C NMR spectrum of the cis isomer is expected to show three signals.[3]

| Isomer | Carbon Type | Expected Chemical Shift (δ, ppm) |

| trans | C-Br | ~50 - 55 |

| -CH₂- | ~30 - 35 | |

| cis | C-Br | ~50 - 55 |

| -CH₂- (α) | ~30 - 35 | |

| -CH₂- (β) | ~25 - 30 |

The actual ¹³C NMR data for cis-1,4-dibromocyclohexane shows signals at approximately 52.1 and 33.4 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of bonds, providing information about the functional groups present.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.

-

C-H Stretching: Strong absorptions in the region of 2850-3000 cm⁻¹ are characteristic of C-H stretching vibrations in the cyclohexane ring.

-

C-H Bending: Absorptions in the 1440-1470 cm⁻¹ range are attributed to the scissoring and bending vibrations of the CH₂ groups.

-

C-Br Stretching: The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹. The exact position can be influenced by the axial or equatorial orientation of the bromine atom.

An FTIR spectrum of this compound (isomer not specified) shows characteristic peaks in these regions.[4]

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2950 | Strong |

| C-H Bend | 1440 - 1470 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds like this compound.

-

In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization - EI), leading to the formation of a molecular ion (M⁺•) and various fragment ions.

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits several characteristic features.[5]

-

Molecular Ion Peak (M⁺•): Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Consequently, the molecular ion peak will appear as a characteristic cluster of peaks. For a molecule with two bromine atoms, there will be three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. For this compound (C₆H₁₀Br₂), with a molecular weight of approximately 242 g/mol , we expect to see peaks at m/z 240, 242, and 244.

-

Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for haloalkanes include the loss of a halogen atom or a hydrohalic acid.

-

Loss of Bromine: A prominent peak will be observed corresponding to the loss of a bromine radical ([M-Br]⁺), which would appear at m/z 161 and 163.

-

Loss of HBr: The loss of a molecule of hydrogen bromide ([M-HBr]⁺•) would result in a peak at m/z 160 and 162.

-

Hydrocarbon Fragments: Further fragmentation can lead to a series of hydrocarbon fragments, typically with m/z values corresponding to CₓHᵧ⁺ ions.

-

Sources

- 1. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. spectrabase.com [spectrabase.com]

Stability of cis vs trans 1,4-Dibromocyclohexane

An In-depth Technical Guide to the Conformational Stability of cis vs. trans 1,4-Dibromocyclohexane

Abstract

The stereochemical configuration of substituents on a cyclohexane ring profoundly influences its conformational equilibrium and overall thermodynamic stability. This technical guide provides a detailed analysis of the stability of cis and trans isomers of this compound, a model system for understanding steric and electronic effects in cyclic molecules. By integrating principles of conformational analysis, quantitative steric-strain data (A-values), and dipole moment considerations, we establish that the trans isomer is thermodynamically more stable than the cis isomer. This stability arises from the ability of the trans isomer to adopt a diequatorial chair conformation, which minimizes destabilizing steric interactions. In contrast, the cis isomer is restricted to conformations that invariably place one bromine substituent in a sterically hindered axial position. This guide further outlines the experimental and computational methodologies used to validate these theoretical principles, providing a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction: The Primacy of the Chair Conformation